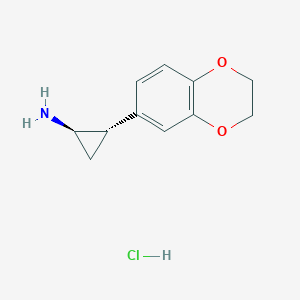

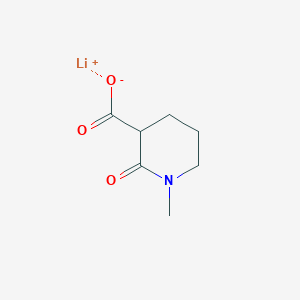

Lithium;1-methyl-2-oxopiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

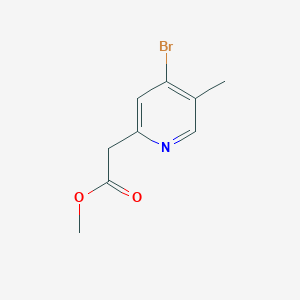

“Lithium;1-methyl-2-oxopiperidine-3-carboxylate” is a chemical compound . It’s related to “Ethyl 2-oxo-3-piperidinecarboxylate” and "Methyl 2-oxopiperidine-3-carboxylate" .

Synthesis Analysis

The synthesis of related compounds like “Ethyl 2-oxo-3-piperidinecarboxylate” involves reactions with alkali metals such as lithium . The synthesis of these compounds is often necessary for various applications .Molecular Structure Analysis

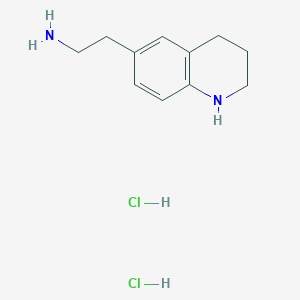

The molecular structure of related compounds like “Methyl 1-methyl-2-oxopiperidine-3-carboxylate” includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Lithium is a reactive metal and can reduce the carbon-halogen bonds of alkyl halides . This makes alkyl lithium and Grignard reagents excellent nucleophiles and useful reactants in synthesis .Physical And Chemical Properties Analysis

Lithium is an alkali metal but has properties more similar to the alkaline earth magnesium than to its group member sodium . For example, lithium carbonate is insoluble in water like MgCO3 unlike Na2CO3 .科学的研究の応用

Neuroprotective Effects and Mechanisms

Lithium has been identified as a neuroprotective agent across several studies. It has been shown to extend longevity in Caenorhabditis elegans by modulating histone methylation and chromatin structure, suggesting a novel mechanism of action beyond its mood-stabilizing effects (McColl et al., 2008). Moreover, lithium's inhibition of glycogen synthase kinase-3β (GSK-3β) has been implicated in its neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Huntington's disease (Rowe & Chuang, 2004), (Forlenza, De-Paula, & Diniz, 2014).

Cancer Research Applications

In cancer research, lithium has been found to have a biphasic dose-dependent effect on the survival of human hormone-dependent breast cancer cells. At lower concentrations, it promotes cell survival by inhibiting apoptosis, whereas at higher concentrations, it induces apoptosis (Suganthi et al., 2012).

Molecular and Cellular Mechanisms

Lithium's impact on molecular and cellular mechanisms has been widely studied. It influences a variety of cellular processes, including the circadian clock, by modulating the stability of the nuclear receptor Rev-erbα and activating clock gene Bmal1, highlighting its potential to treat bipolar disorder associated with altered circadian rhythms (Yin et al., 2006). Additionally, lithium's ability to reduce tau phosphorylation and promote microtubule assembly underscores its relevance in Alzheimer's disease research (Hong et al., 1997).

Biomedical Engineering and Tissue Engineering Applications

Beyond its therapeutic applications, lithium ions have been studied for their role in bioactive scaffolds, enhancing the cementogenic differentiation of periodontal ligament cells via the Wnt/β-catenin signaling pathway, demonstrating potential in periodontal tissue engineering (Han et al., 2012).

Synthesis and Chemical Sensing

In the field of chemistry, the synthesis of polysubstituted amino acids via the ring opening of methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates showcases the utility of lithium compounds in organic synthesis (Papa & Tomasini, 2000). Lithium has also been used in the development of a pH-independent fluorescent chemosensor for lithium ion sensing, highlighting its importance in biomedical applications (Citterio et al., 2007).

Safety and Hazards

作用機序

Target of Action

The primary target of the compound “Lithium;1-methyl-2-oxopiperidine-3-carboxylate” is currently unknown. It’s worth noting that lithium salts, such as lithium carbonate, lithium citrate, and lithium orotate, are known to be mood stabilizers . They counteract both mania and depression, suggesting that they interact with targets involved in these mental states .

Mode of Action

Lithium, in its salt forms, is known to have a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of the lithium ion Li+, which is the active principle in these salts, is still unknown .

Biochemical Pathways

Given the known effects of lithium salts, it’s plausible that this compound may influence pathways involving the enzymes and receptors mentioned above .

Result of Action

Given the mood-stabilizing effects of lithium salts, it’s possible that this compound may have similar effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the compound “Methyl 2-oxopiperidine-3-carboxylate” is recommended to be stored in a dry room at normal temperature .

特性

IUPAC Name |

lithium;1-methyl-2-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.Li/c1-8-4-2-3-5(6(8)9)7(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEOOQISSMEMSM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1CCCC(C1=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095411-03-1 |

Source

|

| Record name | lithium(1+) ion 1-methyl-2-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997188.png)

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2997206.png)